

In-Depth Technical Guide to the Crystal Structure of 4-(Methylthio)benzoic Acid

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Compound of Interest

Compound Name: 4-(Methylthio)benzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of **4-(Methylthio)benzoic acid**, a compound of interest in organic synthesis and medicinal chemistry. This document details the crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and structural determination, offering valuable insights for researchers in drug design and materials science.

Core Crystallographic Data

The crystal structure of **4-(Methylthio)benzoic acid** has been determined by powder X-ray diffraction. The compound crystallizes in a monoclinic system with the space group $P 2_1/a$.^[1] This arrangement indicates a centrosymmetric crystal structure.

Table 1: Crystal Data and Structure Refinement for 4-(Methylthio)benzoic Acid

Parameter	Value
Empirical formula	C ₈ H ₈ O ₂ S
Formula weight	168.21 g/mol
Crystal system	Monoclinic
Space group	P 2 ₁ /a
Unit cell dimensions	a = 10.345(2) Å b = 7.812(1) Å c = 10.456(2) Å
β = 115.12(1)°	
Volume	765.4(2) Å ³
Z	4
Density (calculated)	1.459 Mg/m ³

Molecular Structure and Geometry

The molecular structure of **4-(Methylthio)benzoic acid** consists of a benzene ring substituted with a carboxylic acid group and a methylthio group at the para position. The crystal structure reveals the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of adjacent molecules.

Table 2: Selected Bond Lengths (Å)

Bond	Length (Å)
S1 - C7	1.761(3)
S1 - C8	1.792(4)
O1 - C1	1.264(4)
O2 - C1	1.280(4)
C1 - C2	1.488(4)
C2 - C3	1.389(4)
C3 - C4	1.384(4)
C4 - C5	1.388(4)
C5 - C6	1.381(4)
C6 - C2	1.391(4)
C5 - S1	1.761(3)

Table 3: Selected Bond Angles (°)

Atoms	Angle (°)
C7 - S1 - C5	103.4(2)
O1 - C1 - O2	122.9(3)
O1 - C1 - C2	119.8(3)
O2 - C1 - C2	117.3(3)
C3 - C2 - C1	120.8(3)
C6 - C2 - C1	119.4(3)
C4 - C5 - S1	120.1(2)
C6 - C5 - S1	119.5(2)

Experimental Protocols

Synthesis of 4-(Methylthio)benzoic Acid

A plausible synthetic route to **4-(Methylthio)benzoic acid** involves the nucleophilic aromatic substitution of 4-chlorobenzoic acid with sodium thiomethoxide.

Materials:

- 4-chlorobenzoic acid
- Sodium thiomethoxide (NaSMe)
- N,N-Dimethylformamide (DMF)
- Hydrochloric acid (HCl)
- Water
- Ethanol

Procedure:

- In a round-bottom flask, dissolve 4-chlorobenzoic acid in DMF.
- Add sodium thiomethoxide to the solution and stir the mixture at an elevated temperature.
- Monitor the reaction progress using thin-layer chromatography.
- Upon completion, cool the reaction mixture and acidify with HCl to precipitate the product.
- Collect the crude product by filtration, wash with water, and dry.
- Recrystallize the crude product from an ethanol/water mixture to obtain pure **4-(Methylthio)benzoic acid**.

Crystal Structure Determination

The crystal structure was determined from powder X-ray diffraction data.

Data Collection:

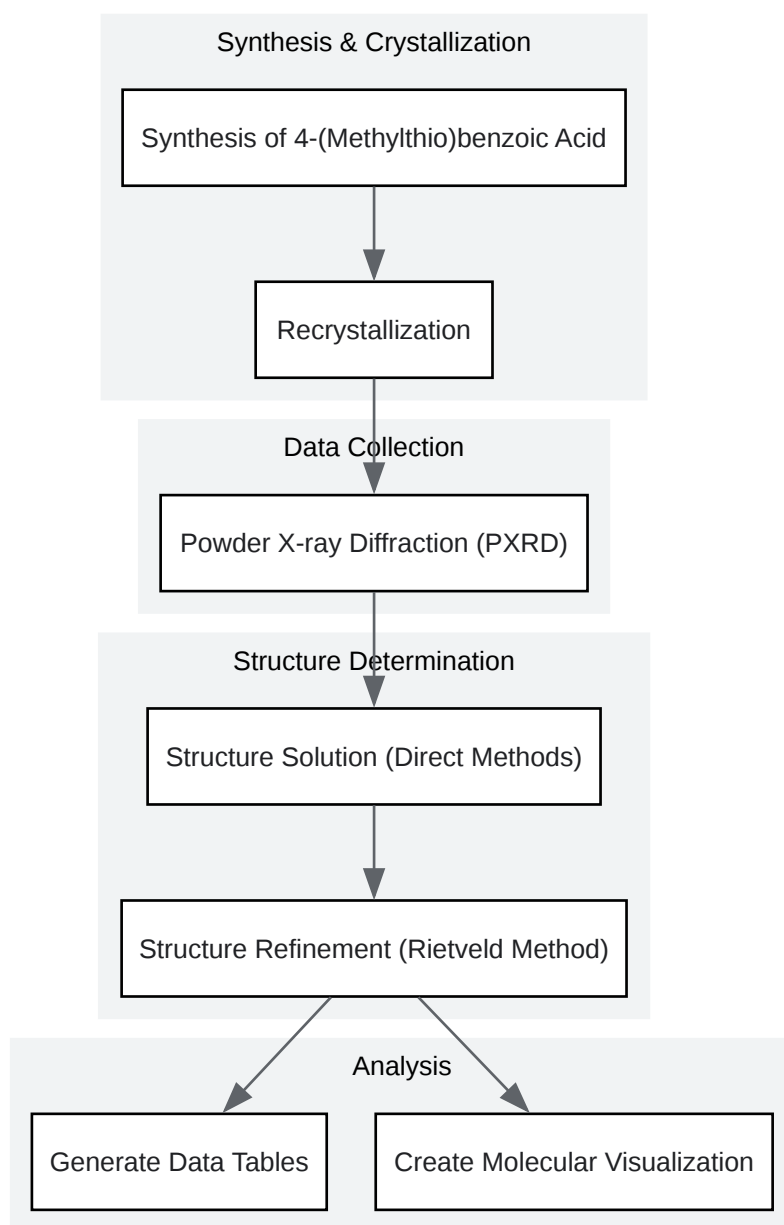
- A polycrystalline sample of **4-(Methylthio)benzoic acid** was used.
- Powder X-ray diffraction data were collected at room temperature using a diffractometer with Cu K α radiation.

Structure Solution and Refinement:

- The crystal structure was solved using direct methods and refined by the Rietveld method.
- All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

Experimental Workflow for Crystal Structure Determination



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References

- 1. researchgate.net [researchgate.net]
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